molecular formula C27H19N3O2 B12544884 1-(4-Nitrophenyl)-3,4,5-triphenyl-1H-pyrazole CAS No. 154495-99-5

1-(4-Nitrophenyl)-3,4,5-triphenyl-1H-pyrazole

Cat. No.: B12544884
CAS No.: 154495-99-5
M. Wt: 417.5 g/mol
InChI Key: WPPBEROKLJSVQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Nitrophenyl)-3,4,5-triphenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of a nitrophenyl group at the first position and three phenyl groups at the third, fourth, and fifth positions of the pyrazole ring

Preparation Methods

The synthesis of 1-(4-Nitrophenyl)-3,4,5-triphenyl-1H-pyrazole typically involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the condensation of 4-nitrophenylhydrazine with chalcones (α,β-unsaturated ketones) under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is isolated through recrystallization .

Chemical Reactions Analysis

1-(4-Nitrophenyl)-3,4,5-triphenyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and hydrogen gas with palladium for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Nitrophenyl)-3,4,5-triphenyl-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.

    Materials Science: The compound’s electronic properties make it useful in the development of organic semiconductors and other advanced materials.

    Chemical Biology: It is used as a probe to study enzyme mechanisms and other biochemical processes due to its ability to form stable complexes with metal ions.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-3,4,5-triphenyl-1H-pyrazole involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the enzyme’s normal function, leading to the inhibition of microbial growth or cancer cell proliferation. The nitrophenyl group plays a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

1-(4-Nitrophenyl)-3,4,5-triphenyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:

    1-Phenyl-3,4,5-triphenyl-1H-pyrazole: Lacks the nitrophenyl group, resulting in different chemical reactivity and biological activity.

    1-(4-Methylphenyl)-3,4,5-triphenyl-1H-pyrazole:

    1-(4-Chlorophenyl)-3,4,5-triphenyl-1H-pyrazole: The presence of a chlorine atom affects the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its nitrophenyl group, which imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science .

Properties

CAS No.

154495-99-5

Molecular Formula

C27H19N3O2

Molecular Weight

417.5 g/mol

IUPAC Name

1-(4-nitrophenyl)-3,4,5-triphenylpyrazole

InChI

InChI=1S/C27H19N3O2/c31-30(32)24-18-16-23(17-19-24)29-27(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)26(28-29)21-12-6-2-7-13-21/h1-19H

InChI Key

WPPBEROKLJSVQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.